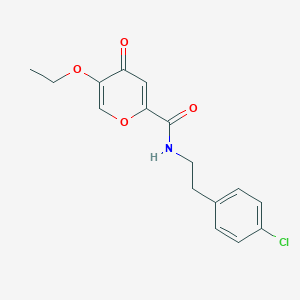

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

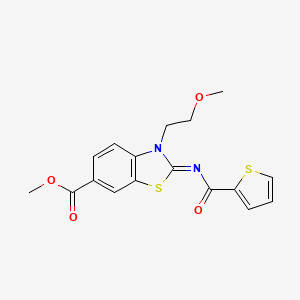

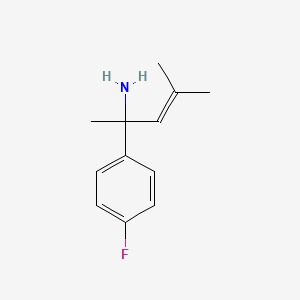

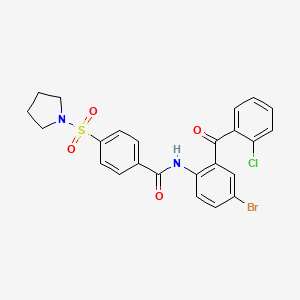

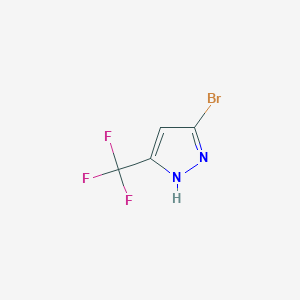

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Side-Chain Lithiation : In a recent study, side-chain lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea was investigated. The most favorable site for α-lithiation was found to be the CH₂ adjacent to the aryl ring. This information is valuable for designing new synthetic routes and functionalizing related compounds .

Materials Science and Polymer Chemistry

- Isocyanate Chemistry : The compound’s isocyanate functionality (4-chlorophenyl isocyanate) can be utilized in the preparation of isothiocyanates. These isocyanates participate in [2+2] cycloaddition reactions, leading to the formation of bicyclic β-lactams. Such reactions have applications in polymer synthesis and materials science .

Agricultural Chemistry and Pest Control

- Phytotoxic Activity : Analogous arylalkylamides have been studied for their phytotoxic properties. Investigating the effects of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide on plant growth and pests could reveal its agricultural applications .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

It’s plausible that it interacts with its targets through a process known aslithiation . Lithiation involves the introduction of a lithium atom into a molecule, which can significantly alter its chemical behavior and reactivity .

Biochemical Pathways

Compounds with similar structures have been found to interfere with thetricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to pathogen death . This suggests that N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide may also influence energy production within cells.

Pharmacokinetics

The compound’s molecular weight of 169608 suggests that it may have favorable bioavailability, as smaller molecules tend to be more readily absorbed and distributed throughout the body.

Result of Action

Similar compounds have been found to exhibit fungicidal activity, suggesting that this compound may also have antimicrobial properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-5-ethoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4/c1-2-21-15-10-22-14(9-13(15)19)16(20)18-8-7-11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZCUWFKPHTHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)